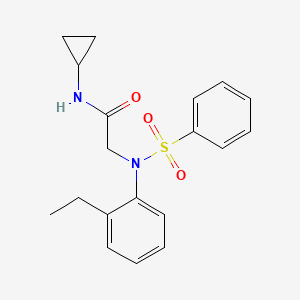
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmacology and neuroscience. CPPG is a glycine receptor antagonist that has been shown to have an effect on the central nervous system.
Mechanism of Action
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a glycine receptor antagonist, which means it blocks the action of glycine at its receptor site. Glycine is an inhibitory neurotransmitter that is involved in the regulation of muscle tone and pain perception. By blocking the glycine receptor, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can alter the activity of neurons in the central nervous system.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. In studies, it has been shown to reduce pain sensitivity, decrease anxiety, and reduce the severity of seizures. It has also been shown to have an effect on the release of dopamine, a neurotransmitter involved in reward and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it is a specific glycine receptor antagonist, which allows for targeted studies of the glycine receptor. However, one limitation is that it has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Future Directions
There are many potential future directions for research related to N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of neurological disorders such as epilepsy and chronic pain. Another area of interest is the study of the glycine receptor and its role in the central nervous system. Additionally, there is potential for the development of new compounds that are similar to N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide but have improved pharmacokinetic properties.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies due to its potential applications in pharmacology and neuroscience. It has been shown to have an effect on the central nervous system and could be used to study the glycine receptor. N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in studies related to pain, addiction, and anxiety disorders. It has also been studied for its potential use in treating epilepsy and other neurological disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-15-8-6-7-11-18(15)21(14-19(22)20-16-12-13-16)25(23,24)17-9-4-3-5-10-17/h3-11,16H,2,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFIXRZCGOYSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3678460.png)
![N-[3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3678464.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3678471.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)azepane](/img/structure/B3678480.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678503.png)


![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678525.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678535.png)
![N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3678549.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678554.png)
![3-methoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3678559.png)
![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3678561.png)